2-Vinylpyridine
Overview
Description
2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Mechanism of Action
Target of Action
2-Vinylpyridine is an organic compound with the formula CH2CHC5H4N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . The primary targets of this compound are cationic yttrium complexes with diverse ancillary ligands .
Mode of Action
The polymerization mechanism of this compound is catalyzed by these cationic yttrium complexes . The isotactic selectivity induced by these complexes results from a combination of smaller deformation of the catalyst and stronger electronic effects . Conversely, some complexes exhibit comparable energy barriers for proceeding via either isotactic or syndiotactic pathways .
Biochemical Pathways
The polymerization of this compound involves the interaction of the compound with cationic yttrium complexes . Steric hindrance significantly influences stereoselectivity . A direct relationship was identified between the energy barriers of isotactic insertion transition states and the bulkiness of ancillary ligands .
Pharmacokinetics
It is known that this compound is a colorless liquid, although samples are often brown . It is sensitive to polymerization and may be stabilized with a polymerisation inhibitor such as tert-butylcatechol . Owing to its tendency to polymerize, samples are typically refrigerated .
Result of Action
The result of the action of this compound is the formation of polymers . The type of polymer formed (isotactic or syndiotactic) depends on the specific yttrium complex used in the reaction .
Action Environment
The action of this compound is influenced by environmental factors. For example, the compound is sensitive to polymerization and requires stabilization . It is typically stored in a refrigerated environment to prevent premature polymerization . Furthermore, the reaction is carried out between 150–200 °C in an autoclave .
Biochemical Analysis
Biochemical Properties
It is known that 2-Vinylpyridine can undergo polymerization under certain conditions
Molecular Mechanism
It is known that this compound can undergo polymerization, a process that could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to polymerization under light or heat . Therefore, the effects of this compound could potentially change over time due to this property.
Preparation Methods
Synthetic Routes and Reaction Conditions
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From 2-Methylpyridine and Formaldehyde
- 2-Methylpyridine and formaldehyde undergo an addition reaction to form 2-hydroxyethylpyridine, which is then dehydrated to form 2-vinylpyridine. The reaction is carried out between 150–200°C in an autoclave .
- The reaction conditions involve mixing 2-methylpyridine and formaldehyde in a molar ratio of 1:0.4, introducing them into a tubular reactor, and controlling the flow rate to ensure an 8-minute residence time. The reaction is conducted at 250°C under a pressure of 9.08 MPa .
-
From Acetylene and Acrylonitrile
- Acetylene reacts with acrylonitrile in the presence of a soluble organic cobalt salt catalyst to produce this compound. The reaction is carried out at a temperature of 150–160°C under a pressure of 0.7 to 0.8 MPa for 0.5 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Addition Reactions
-
Polymerization
Common Reagents and Conditions
- Common reagents include methanol for nucleophilic addition, and various initiators for polymerization reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
2-Vinylpyridine has a wide range of applications in scientific research:
-
Materials Science
- It is used in the synthesis of poly(this compound) (P2VP) and its copolymers, which are of particular interest due to their multifunctionality and diverse applications .
- These polymers are used in membrane and separation technologies, ion exchange resins, electronic devices, sensors, energy storage systems, and drug delivery systems .
-
Chemistry and Biology
-
Medicine
Comparison with Similar Compounds
2-Vinylpyridine can be compared with other vinylpyridine derivatives:
-
4-Vinylpyridine
- Similar to this compound, 4-vinylpyridine is used in the synthesis of polymers and copolymers. the position of the vinyl group affects its reactivity and applications .
-
1-Vinylimidazole
- 1-Vinylimidazole is another vinyl compound used in polymer synthesis. It differs from this compound in its structure and the presence of an imidazole ring, which imparts different chemical properties .
-
2-Vinylpyrazine
Properties
IUPAC Name |
2-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N, Array | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | 2-VINYLPYRIDINE | |
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Related CAS |
25585-16-4, 25014-15-7 | |
Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | Pyridine, 2-ethenyl- | |
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Record name | 2-VINYLPYRIDINE | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
Record name | 2-VINYLPYRIDINE | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-vinylpyridine?
A1: this compound (C7H7N) has a molecular weight of 105.14 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: Spectroscopic analyses like Fourier Transform Infrared Spectroscopy (FTIR) reveal distinct peaks associated with the pyridine ring and vinyl group. X-ray photoelectron spectroscopy (XPS) studies offer insights into the binding energy of nitrogen and carbon atoms, highlighting the chemical environment within the molecule [].
Q3: How does the presence of this compound in copolymers impact their thermal properties?
A3: The incorporation of this compound into copolymers can significantly alter their thermal behavior. For instance, studies on arborescent graft copolymers with poly(this compound) side chains have demonstrated that these copolymers exhibit distinct glass transition temperatures influenced by the structure and composition of the side chains [].
Q4: How does this compound interact with silica in nanocomposite formation?
A4: this compound exhibits a strong affinity for silica, facilitating the creation of nanocomposite particles. Studies reveal that cationic azo initiators, adsorbed onto anionic silica sols, enable the efficient formation of poly(this compound)-silica nanocomposite particles through emulsion polymerization. The resulting particles typically showcase a well-defined core-shell morphology [].
Q5: What are the common methods for polymerizing this compound?
A6: this compound can be polymerized using various techniques, including anionic polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and coordination polymerization. Each method offers different levels of control over the polymerization process and the resulting polymer architecture [, , ].
Q6: What are the advantages of using RAFT polymerization for this compound?
A7: RAFT polymerization provides excellent control over the molecular weight and architecture of poly(this compound). This method allows for the synthesis of well-defined block copolymers, enabling the tailoring of material properties for specific applications [].
Q7: How does the choice of solvent influence the polymerization of this compound?
A8: The solvent plays a crucial role in determining the polymerization kinetics and stereochemistry of poly(this compound). For instance, in coordination polymerization, the presence or absence of Lewis bases like tetrahydrofuran (THF) can significantly impact the stereoselectivity, leading to either isotactic or syndiotactic P2VP [, ].
Q8: How does the microstructure of poly(this compound) affect its properties?
A9: The tacticity of poly(this compound) significantly influences its properties. For example, syndiotactic poly(this compound), achievable using specific catalytic systems, exhibits crystallinity with distinct melting points, setting it apart from its atactic counterpart [].
Q9: How does poly(this compound) interact with gold nanoparticles?
A10: Poly(this compound) demonstrates a strong affinity for gold nanoparticles, primarily due to the interaction between the lone pair electrons on the nitrogen atom of the pyridine ring and the gold surface. This property makes it a suitable material for creating nanocomposites and facilitating the controlled assembly of gold nanoparticles [, , ].
Q10: How can poly(this compound) be used in biosensor development?
A11: Poly(this compound) can be incorporated into biosensor designs due to its ability to form complexes with metal ions. This property is particularly useful in developing electrochemical glucose biosensors. Research shows that polylactic acid-block-poly(this compound) (PLA-b-P2VP) combined with gold nanoparticles (AuNPs) can act as a matrix for enzyme immobilization. The incorporation of graphene oxide further enhances the electrochemical performance of these composites for biosensing applications [].
Q11: How is computational chemistry used to understand the polymerization of this compound?
A13: Quantum chemical calculations provide valuable insights into the mechanism of this compound polymerization. For instance, studies using the MNDO method have been employed to investigate the stereochemical effects in the this compound-methylpicolyl magnesium system. These calculations revealed that the mesomorphic form of the two-unit adduct is energetically favored, offering a theoretical understanding of the observed isotacticity in the resulting polymer [].
Q12: How does density functional theory (DFT) contribute to understanding this compound polymerization?
A14: DFT calculations are instrumental in elucidating the stereochemical control mechanisms during the polymerization of this compound. By simulating the interactions between the catalyst, monomer, and Lewis bases, researchers can gain a deeper understanding of the factors governing the stereoselectivity and activity of the polymerization process [].
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